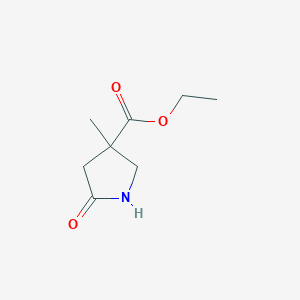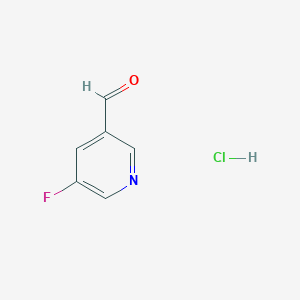![molecular formula C11H20O3 B1471195 Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate CAS No. 1803593-37-4](/img/structure/B1471195.png)
Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate
Übersicht
Beschreibung
“Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is a chemical compound with the IUPAC name “methyl 2- (3- (tert-butoxy)cyclobutyl)acetate”. Its molecular formula is C11H20O3 and it has a molecular weight of 200.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 200.28 .Wissenschaftliche Forschungsanwendungen
Synthesis of Proteinase Inhibitors : A study by Sakaki and Ando (2007) described the use of a related compound, 2-tert-Butoxy-3-phenylcyclopropanone acetal, as a stable precursor for lithiated cyclopropenone acetal in the synthesis of cysteine proteinase inhibitors. This highlights its potential application in the synthesis of bioactive molecules and pharmaceuticals (Sakaki & Ando, 2007).
Study of β-Trimethylsilyl Carbocations : Creary (2023) explored the reactions of 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol. This research provides insights into the stereochemistry of solvent capture of β-trimethylsilyl carbocations, which is relevant for understanding reaction mechanisms in organic chemistry (Creary, 2023).
Vibrational Spectra Analysis : The study of the vibrational spectra of related cyclobutyl acetates by Selvarajan, Subramanian, and Rao (2013) provides insights into the characteristic group frequencies of such compounds. This research is significant for understanding the physical and chemical properties of similar cyclobutyl compounds (Selvarajan, Subramanian, & Rao, 2013).
Radical Reactions and Polymerization : A study by Bulliard, Zehnder, and Giese (1991) on radical reactions, including the synthesis of 2-Alkyl-3-hydroxybutanoates, can provide relevant information on the reactivity of similar cyclobutyl compounds in radical reactions and their potential applications in polymer science (Bulliard, Zehnder, & Giese, 1991).
Study of Degradation Pathways : Stefan, Mack, and Bolton (2000) conducted a study on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. This research could provide insights into the environmental degradation and treatment of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZHIUCCQJSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
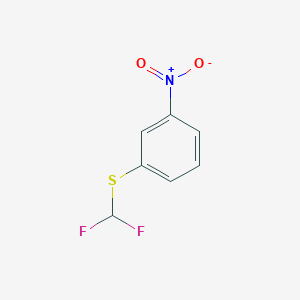
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1471114.png)
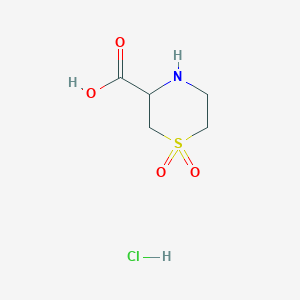
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)
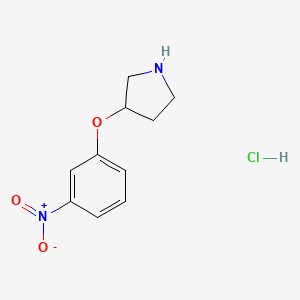
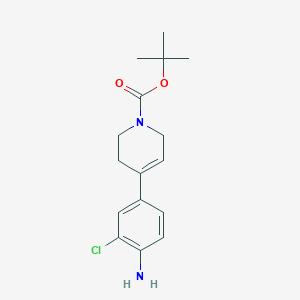
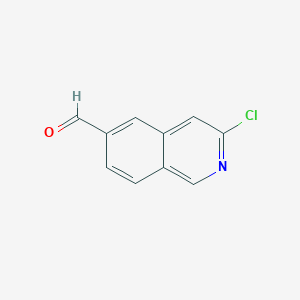
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)

